molecular formula C12H11NO3S B1358610 2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1017384-84-7

2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1358610
M. Wt: 249.29 g/mol
InChI Key: UEMMQIZKOKFUTH-UHFFFAOYSA-N
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Description

The compound "2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid" is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the thiazole ring. For instance, the Gewald synthesis technique is a common method used to synthesize substituted thiazoles, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiazole-3-carbonitrile, which is a related compound . Additionally, the Vilsmeier-Haack reaction is another method used to introduce aldehyde groups into thiazole derivatives . These methods highlight the versatility and complexity of synthesizing substituted thiazoles.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The substitution pattern on the ring can significantly influence the compound's properties and reactivity. For example, the crystal structure of a related compound, (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, was determined using X-ray diffraction, revealing the zwitterionic nature of the compound in the solid state . This kind of structural information is crucial for understanding the behavior of these molecules in different environments.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, condensation, and substitution reactions, depending on the functional groups present. For example, cyclization of carboxylic acid groups with thiosemicarbazide can lead to the formation of 1,3,4-thiadiazole derivatives . These reactions are essential for the diversification of thiazole-based compounds and their potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of methoxy and carboxylic acid groups can affect the compound's hydrogen bonding capability, as seen in the study of 4-methylthiadiazole-5-carboxylic acid, where hydrogen bonding and solvent effects were investigated . Additionally, the widespread occurrence of a related compound, 2-acetylthiazole-4-carboxylic acid, in biological material suggests that these compounds may have significant biological relevance .

Scientific Research Applications

Biological Distribution and Potential as a Coenzyme

  • Widespread Occurrence in Organisms : This compound has been identified in various organisms, including eukaryotes, archaebacteria, and eubacteria. Its presence in diverse biological systems suggests its significance in cellular processes. The compound occurs at levels ranging from 27 to 1100 nmol/g of dry weight in these organisms, indicating its abundant presence and potential biological relevance (White, 1990).

Chemical Properties and Synthesis

  • Synthesis and Structural Analysis : The synthesis and structure of related thiazole compounds, such as 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid, have been reported. These studies provide insights into the chemical properties and potential applications of thiazole derivatives in various scientific domains (Kennedy et al., 1999).

Applications in Material Science

  • Corrosion Inhibition : Thiazole-based compounds have been studied for their role in corrosion inhibition, particularly for mild steel in acidic environments. These compounds show potential as effective corrosion inhibitors, indicating their utility in material protection and maintenance (Chaitra et al., 2016).

Pharmaceutical Research

  • Drug Synthesis and Evaluation : Thiazole derivatives are integral in synthesizing various pharmacological agents. For example, they are used in creating potent PPARpan agonists, indicating their importance in developing new therapeutic agents (Guo et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)13-11(17-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMMQIZKOKFUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

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